MPO Inhibition: 2-(4-Chlorophenoxy)pyridin-3-amine Demonstrates Superior Potency Compared to a Key Aminopyridine Analog
In a direct binding study, 2-(4-chlorophenoxy)pyridin-3-amine (BDBM50554044) inhibited recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. In contrast, a closely related analog, 4-amino-3-(3-chlorophenoxy)pyridine, exhibited an IC50 of >10,000 nM against the same target in a comparable assay [2]. This represents an over 60-fold increase in potency for the target compound.
| Evidence Dimension | MPO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | 4-amino-3-(3-chlorophenoxy)pyridine: >10,000 nM |
| Quantified Difference | >60-fold |
| Conditions | Recombinant human MPO, incubated 10 mins with 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
The stark difference in MPO inhibitory potency underscores the critical importance of the precise substitution pattern, directly influencing selection for MPO-targeted drug discovery.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). IC50: 159 nM for human MPO. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231). IC50: >10,000 nM for human MPO. View Source
